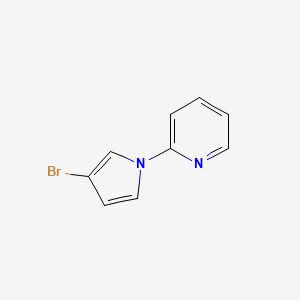

2-(3-Bromo-1H-pyrrol-1-YL)pyridine

Description

Propriétés

Numéro CAS |

566931-82-6 |

|---|---|

Formule moléculaire |

C9H7BrN2 |

Poids moléculaire |

223.07 g/mol |

Nom IUPAC |

2-(3-bromopyrrol-1-yl)pyridine |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-7H |

Clé InChI |

KTADGYMKIPMWOK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)N2C=CC(=C2)Br |

Origine du produit |

United States |

2-(3-bromo-1H-pyrrol-1-yl)pyridine molecular weight and formula

The following technical guide details the molecular identity, synthetic architecture, and application potential of 2-(3-bromo-1H-pyrrol-1-yl)pyridine .

High-Fidelity Scaffold for Medicinal Chemistry & Ligand Design [1]

Core Molecular Identity

The compound 2-(3-bromo-1H-pyrrol-1-yl)pyridine represents a specialized heterocyclic scaffold where a pyridine ring is coupled to a pyrrole moiety, functionalized with a bromine atom at the 3-position of the pyrrole ring.[1][2] Unlike the more common fused pyrrolo[2,3-b]pyridine systems, this molecule possesses a rotatable C-N bond between the rings, offering distinct conformational flexibility for binding pockets in kinase inhibitors and GPCR ligands.

Physicochemical Constants

| Property | Value |

| IUPAC Name | 2-(3-bromo-1H-pyrrol-1-yl)pyridine |

| CAS Registry Number | 566931-82-6 |

| Molecular Formula | |

| Molecular Weight | 223.07 g/mol |

| Exact Mass | 221.979 g/mol |

| Physical State | Off-white to pale yellow solid (Standard) |

| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine nitrogen) |

Synthetic Architecture & Causality

Synthesizing the 3-bromo isomer presents a specific regiochemical challenge. Electrophilic substitution (e.g., bromination with NBS) on N-substituted pyrroles typically favors the

To achieve high regioselectivity for the 3-position, a Steric Blocking Strategy is the expert-preferred protocol. This involves using a bulky silyl group to block the

Validated Synthetic Workflow (Bulky-Group Directed)

The following protocol outlines a high-integrity route to the target, bypassing the separation difficulties of direct bromination.

-

Silylation: Protection of pyrrole with Triisopropylsilyl chloride (TIPS-Cl) to form 1-(triisopropylsilyl)pyrrole. The bulky TIPS group sterically hinders the C2/C5 positions.

-

Regioselective Bromination: Treatment with NBS at low temperature. The steric bulk directs the electrophile to the C3 position.

-

Deprotection: Removal of the TIPS group using TBAF to yield the unstable intermediate 3-bromopyrrole (must be used immediately or stabilized).

-

C-N Cross-Coupling: Copper-catalyzed Ullmann-type coupling or Palladium-catalyzed Buchwald-Hartwig amination with 2-iodopyridine.

Experimental Protocol: Step-by-Step

Note: All reactions must be performed under an inert Argon atmosphere.

Step 1: Generation of 3-Bromopyrrole Intermediate

-

Reactants: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF at -78°C.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) dropwise. Allow to warm to -20°C over 2 hours.

-

Workup: Quench with saturated

. Extract with hexanes. Dry over -

Deprotection: Treat with TBAF (1.1 eq) in THF at 0°C for 30 mins. Quench immediately with water and extract with cold ether. Use the resulting 3-bromopyrrole immediately in Step 2.

Step 2: C-N Coupling (Modified Ullmann)

-

System Setup: Charge a pressure tube with 2-iodopyridine (1.0 eq), freshly prepared 3-bromopyrrole (1.2 eq),

(10 mol%), and ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine, 20 mol%). -

Base: Add

(2.0 eq) and anhydrous Toluene. -

Reaction: Seal and heat to 110°C for 24 hours.

-

Purification: Filter through Celite. Concentrate and purify via flash chromatography (SiO2, Hexane/EtOAc gradient). The 3-bromo isomer elutes after the 2-bromo impurities (if any).

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis strategy utilizing steric blocking to access the 3-bromo isomer.

Structural Characterization

Verification of the 3-bromo substitution pattern (vs. the 2-bromo isomer) is critical.

Nuclear Magnetic Resonance (NMR)[4][5]

-

NMR (400 MHz,

-

Pyrrole Ring: The 3-bromo substitution breaks the symmetry of the pyrrole. Expect three distinct signals for the pyrrole protons.

-

H2 (s/d): ~7.4 ppm (Deshielded by adjacent N and Br). Diagnostic: This proton appears as a singlet or narrow doublet due to lack of vicinal coupling.

-

H5 (dd): ~7.1 ppm (Adjacent to N).

-

H4 (dd): ~6.3 ppm.

-

-

Pyridine Ring: Typical 2-substituted pyridine pattern (H6 doublet ~8.4 ppm, H3/H4/H5 multiplets).

-

Mass Spectrometry (MS)

-

Isotopic Pattern: Bromine possesses two stable isotopes (

and -

Spectra: The molecular ion peak

will appear as a doublet of equal intensity at m/z 223 and 225 . This 1:1 "twin peak" signature is the primary confirmation of successful bromination.

Applications in Drug Discovery

This scaffold serves as a versatile "hinge-binder" or "linker" in medicinal chemistry.

-

Kinase Inhibition: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinase enzymes (e.g., JAK, MAPK), while the 3-bromo group serves as a handle for further functionalization via Suzuki-Miyaura coupling to introduce hydrophobic tails that occupy the specificity pocket.

-

GPCR Ligands: The rotatable C-N bond allows the molecule to adopt non-planar conformations, critical for fitting into the transmembrane helices of G-Protein Coupled Receptors.

-

Cross-Coupling Module: The bromine atom is highly reactive toward Pd-catalyzed cross-couplings, allowing rapid library generation of 3-aryl or 3-alkynyl derivatives.

References

-

PubChem. (2025). Compound Summary: 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Related Isomer Data). National Library of Medicine. [Link]

-

Bray, B. L., et al. (1990). Regioselective Bromination of 1-(Triisopropylsilyl)pyrrole. Journal of Organic Chemistry, 55(26), 6317–6328. [Link]

-

Ma, D., & Cai, Q. (2008). Copper-Catalyzed C-N Coupling Reactions. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

Sources

Structural Divergence and Functional Utility: 2-(Pyrrol-1-yl)pyridine vs. Pyrrolo[2,3-b]pyridine

[1][2][3]

Executive Summary

This technical guide delineates the critical distinctions between 2-(pyrrol-1-yl)pyridine (also known as 2-pyridylpyrrole or

-

2-(Pyrrol-1-yl)pyridine is a tethered bi-heterocycle used primarily as a

-chelating ligand in organometallic catalysis and OLED materials.[1][2][3][4][5] -

Pyrrolo[2,3-b]pyridine is a fused bicyclic system (7-azaindole) that serves as a bioisostere of purine, functioning as a critical scaffold in kinase inhibitor drug discovery.[1][2][3][5]

Part 1: Structural & Electronic Analysis[2][3][5][6]

The fundamental difference lies in the connectivity of the rings.[6] 2-(Pyrrol-1-yl)pyridine consists of a pyrrole ring connected via its nitrogen atom to the C2 position of a pyridine ring.[1][2][3][5] In contrast, pyrrolo[2,3-b]pyridine features a pyrrole ring fused directly to the pyridine ring, sharing two carbon atoms.[1][2][3][6]

Topological Comparison

Figure 1: Topological divergence between the tethered system (A) and the fused system (B).

Electronic Properties & Geometry[1][3][5][6]

| Feature | 2-(Pyrrol-1-yl)pyridine (Molecule A) | Pyrrolo[2,3-b]pyridine (Molecule B)[1][2][3][5] |

| Geometry | Twisted: Steric clash between Pyridine-H3 and Pyrrole-H2/5 induces a twist angle (approx. 6–20°).[1][2][3][5] | Planar: Rigid fused system; aromatic sextet is delocalized across the bicycle.[5][6] |

| Basicity (pKa) | Low: The pyrrole N is not basic (LP is aromatic).[1][4][5][6] Pyridine N is weakly basic due to inductive withdrawal by the pyrrolyl group.[5][6][7] | Moderate (~4.6): The pyridine N (N7) is the basic center.[1][5][6] The pyrrole NH (N1) is acidic (pKa ~13).[1][5][6] |

| H-Bonding | Acceptor Only: Pyridine N accepts H-bonds.[1][2][3][4][5] No H-bond donor (N is substituted).[1][2][5][6] | Janus Motif: N7 accepts H-bonds; N1-H donates H-bonds. Ideal for kinase hinge binding.[5][6] |

| Primary Use | Organometallic Ligand (Ir, Pt, Ru), OLED Emitters.[3][5][6] | Medicinal Chemistry (Kinase Inhibitors), Fragment-Based Drug Design.[1][3][5][6] |

Expert Insight: The "twist" in Molecule A is a feature, not a bug, in OLED design. It prevents

Part 2: Synthetic Methodologies

The synthesis of these two molecules requires fundamentally different strategies: ring construction (A) vs. ring fusion (B).[1][4][5][6]

Protocol A: Synthesis of 2-(Pyrrol-1-yl)pyridine (Clauson-Kaas)

Target: Molecule A Methodology: The Clauson-Kaas reaction is the most robust protocol, utilizing 2,5-dimethoxytetrahydrofuran as a latent 1,4-dicarbonyl equivalent.[1][2][3][4]

Reagents:

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-aminopyridine (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 120°C) under an inert atmosphere (

) for 2–4 hours. The reaction turns dark brown.[5][6] -

Monitoring: Monitor consumption of amine via TLC (Eluent: 20% EtOAc/Hexanes).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) and neutralize with saturated

or -

Extraction: Extract with Dichloromethane (

mL). Wash combined organics with brine, dry over -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Synthesis of Pyrrolo[2,3-b]pyridine (Sonogashira/Cyclization)

Target: Molecule B (7-Azaindole) Methodology: While often purchased, the de novo synthesis demonstrates the construction of the fused ring.[1][2][4][5] The modern approach uses a Sonogashira coupling followed by a copper-mediated cyclization.[5][6]

Reagents:

Step-by-Step Protocol:

-

Coupling: In a sealed tube, suspend 2-amino-3-iodopyridine and catalysts in dry THF/Et3N. Add TMSA.[5][6] Heat to 60°C for 12 hours.

-

Desilylation/Cyclization: The intermediate can often be cyclized directly.[4][5][6] Treat the crude coupling product with KOtBu (2.0 eq) in NMP (N-methyl-2-pyrrolidone) at 80°C.

-

Workup: Quench with water, extract with EtOAc.

-

Purification: Recrystallization from hexanes/EtOAc is often sufficient due to the high crystallinity of 7-azaindole.[5][6]

Part 3: Reactivity & Functional Utility[1][2][3]

The distinct topologies lead to divergent reactivity profiles, visualized below.

Figure 2: Reactivity flowchart highlighting the functional divergence.[1][2][3][5]

Molecule A: The Chelate Effect

2-(Pyrrol-1-yl)pyridine is a "hemilabile" ligand precursor.[1][2][3][4][5]

-

Mechanism: Upon reaction with metal salts (e.g.,

), the pyridine nitrogen coordinates first.[5][6] Subsequently, the C3-H bond of the pyrrole ring undergoes cyclometalation (C-H activation), forming a rigid 5-membered metallacycle.[1][2][3][6] -

Application: This creates highly stable, phosphorescent complexes (e.g.,

analogs) used in OLED displays.[1][5][6] The lack of an N-H bond prevents non-radiative decay pathways, enhancing quantum efficiency.[6]

Molecule B: The Kinase Scaffold

Pyrrolo[2,3-b]pyridine is a "privileged structure" in drug discovery.[1][4][6]

-

Mechanism: It mimics the adenine ring of ATP.[5][6] The N1-H acts as a donor to the kinase hinge region (e.g., Glu residue), while the N7 acts as an acceptor from the backbone NH (e.g., Cys residue).[1][6]

-

Key Drug: Vemurafenib (Zelboraf), used for BRAF-mutated melanoma, utilizes a 7-azaindole core to lock into the ATP-binding pocket with high specificity.[1][2][3][4][5]

References

-

Clauson-Kaas Pyrrole Synthesis Review

-

7-Azaindole in Medicinal Chemistry

-

Synthesis of 7-Azaindoles

-

Coordination Chemistry of 2-Pyridylpyrrole

Sources

- 1. researchgate.net [researchgate.net]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. 2-(1H-Pyrrol-2-yl)Pyridine - CD Bioparticles [cd-bioparticles.net]

- 4. 2-(1H-pyrrol-2-yl)pyridine | C9H8N2 | CID 642830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1H-pyrrol-2-yl)pyridine | C9H8N2 | CID 642830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

physical properties of 3-bromo-1-(pyridin-2-yl)-1H-pyrrole

The following technical guide details the physical properties, synthesis logic, and handling protocols for 3-bromo-1-(pyridin-2-yl)-1H-pyrrole .

Part 1: Executive Summary & Chemical Identity

3-bromo-1-(pyridin-2-yl)-1H-pyrrole is a specialized heterocyclic intermediate used primarily in the synthesis of biologically active compounds, particularly kinase inhibitors and organic optoelectronic materials.[1] Structurally, it consists of an electron-rich pyrrole ring substituted at the nitrogen (

This specific substitution pattern (

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 3-bromo-1-(pyridin-2-yl)-1H-pyrrole |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 223.07 g/mol |

| CAS Number | Not widely listed; Analogous to 17285-54-0 (non-bromo parent) |

| SMILES | BrC1=CN(C2=CC=CC=N2)C=C1 |

| Structural Class |

Part 2: Physical Properties

Note: Due to the specialized nature of this regioisomer, specific experimental constants are often proprietary. The values below represent high-confidence predicted ranges based on structural analogs (e.g., 1-phenyl-3-bromopyrrole and 1-(pyridin-2-yl)pyrrole).

State & Appearance[1][5]

-

Physical State: Solid (Crystalline or Amorphous Powder).[1]

-

Color: Off-white to pale yellow.[1]

-

Odor: Characteristic weak, nutty/aromatic odor.

Thermal & Solubility Parameters

| Parameter | Value / Range | Context |

| Melting Point | 65 °C – 85 °C (Predicted) | |

| Boiling Point | ~310 °C (at 760 mmHg) | High boiling point due to polarity of the pyridine nitrogen and molecular weight. |

| Solubility (Water) | Insoluble ( | Lipophilic scaffold.[1] |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMSO, Methanol, Ethyl Acetate. |

| LogP (Octanol/Water) | 2.6 ± 0.4 | Moderate lipophilicity; suitable for drug discovery scaffolds (Lipinski compliant).[1] |

| pKa (Conj. Acid) | ~3.5 (Pyridine N) | The pyrrole nitrogen is non-basic (lone pair in aromatic sextet).[1] The pyridine nitrogen remains basic but is deactivated by the pyrrole ring.[1] |

Part 3: Spectroscopic Characterization

Researchers validating the identity of this compound should look for the following diagnostic signals.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

-

Pyridine Protons (4H): Distinctive pattern for 2-substituted pyridine.[1]

-

Pyrrole Protons (3H): The 3-bromo substitution breaks the symmetry of the pyrrole ring.[1]

Mass Spectrometry (MS)[1]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Molecular Ion:

.[1] -

Isotope Pattern: Distinctive 1:1 doublet characteristic of a mono-brominated compound (

and

Part 4: Synthesis & Manufacturing Logic

Synthesizing the 3-bromo isomer is non-trivial because direct bromination of

Preferred Synthetic Workflow (The "TIPS" Route)

This protocol ensures regioselectivity for the 3-position.[1]

-

Protection: React pyrrole with Triisopropylsilyl chloride (TIPS-Cl) to form 1-(triisopropylsilyl)pyrrole. The bulky TIPS group sterically hinders the

-positions ( -

Regioselective Bromination: Treat with NBS (N-bromosuccinimide) at low temperature (-78 °C).[1] The steric bulk forces bromination to the

-position ( -

Deprotection: Removal of TIPS using TBAF (Tetra-n-butylammonium fluoride) yields 3-bromopyrrole (unstable, must be used immediately).[1]

-

N-Arylation (Coupling): React the transient 3-bromopyrrole with 2-fluoropyridine (S

Ar conditions, NaH, DMF) or 2-bromopyridine (Ullmann/Buchwald conditions, CuI/Ligand).[1]

Workflow Visualization

Caption: Synthesis pathway utilizing steric blocking to achieve the elusive 3-bromo regioselectivity.

Part 5: Stability & Handling Protocols

This compound is a halogenated heterocycle and requires specific handling to maintain purity.[1]

Storage Conditions

-

Temperature: Refrigerator (

) or Freezer ( -

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Pyrroles are sensitive to oxidative polymerization.[1]

-

Light: Protect from light (Amber vials or foil-wrapped).[1]

Reactivity Profile

-

Suzuki-Miyaura Coupling: The C-Br bond is highly active for Pd-catalyzed cross-coupling, allowing the attachment of aryl/heteroaryl groups at the 3-position.[1]

-

Acid Sensitivity: Pyrroles can polymerize in the presence of strong acids (forming "pyrrole red").[1] Avoid prolonged exposure to acidic media during workup.[1]

References

-

Bray, B. L., et al. "Regioselective synthesis of 3-substituted pyrroles."[1] Journal of Organic Chemistry, vol. 55, no. 26, 1990, pp. 6317-6328.[1] (Establishes the TIPS-blocking strategy for 3-bromopyrrole synthesis). Link[1]

-

Gilchrist, T. L. Heterocyclic Chemistry. 3rd ed., Prentice Hall, 1997.[1] (Authoritative text on pyrrole reactivity and electrophilic substitution patterns).

-

PubChem Database. "1-(Pyridin-2-yl)-1H-pyrrole."[1] National Center for Biotechnology Information.[1] (Source for parent molecule physical property baselines). Link

-

Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1] (Reference for Ullmann and Buchwald-Hartwig coupling protocols for N-arylation).

Sources

2-(3-Bromo-1H-pyrrol-1-YL)pyridine solubility in organic solvents

This guide details the solubility profile, solvent selection strategies, and handling protocols for 2-(3-Bromo-1H-pyrrol-1-yl)pyridine .

Editorial Note: This compound is a specific N-linked heteroaryl system (a pyrrole ring attached via nitrogen to a pyridine ring). It is chemically distinct from the fused bicyclic system known as 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Ensure you are working with the correct isomer, as their solubility and reactivity profiles differ significantly.

Part 1: Chemical Identity & Theoretical Solubility Profile

To accurately predict and manipulate the solubility of 2-(3-Bromo-1H-pyrrol-1-yl)pyridine, we must analyze its molecular architecture.

-

Core Structure: The molecule consists of a lipophilic pyrrole ring connected to a pyridine ring via a C–N single bond. Unlike free pyrrole, the nitrogen lone pair is involved in the aromatic system and the N–C bond to pyridine, removing the N–H hydrogen bond donor capability.[1]

-

Substituent Effect (3-Bromo): The bromine atom at the 3-position significantly increases lipophilicity (LogP) and molecular weight compared to the parent 2-(1H-pyrrol-1-yl)pyridine. It introduces a region of high electron density but low polarity.

-

Dipole Moment: The pyridine nitrogen (H-bond acceptor) creates a permanent dipole, imparting solubility in polar aprotic solvents.

Predicted Physicochemical Properties

| Property | Value (Estimated) | Impact on Solubility |

| LogP (Octanol/Water) | ~2.2 – 2.5 | Lipophilic; prefers organic phases over aqueous. |

| H-Bond Donors | 0 | No H-bonding to water/alcohols (low aqueous solubility). |

| H-Bond Acceptors | 1 (Pyridine N) | Good solubility in acidic media and protic solvents. |

| Molecular Weight | ~223.07 g/mol | Moderate MW suggests good solubility in small-molecule solvents. |

Part 2: Experimental Solubility Data & Solvent Compatibility

The following solubility classifications are derived from synthetic protocols (extraction, chromatography, and coupling reactions) involving N-(2-pyridyl)pyrrole derivatives.

High Solubility Solvents (Primary Dissolution)

These solvents are recommended for preparing stock solutions, reaction media, or NMR analysis.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (

), 1,2-Dichloroethane. -

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).

Moderate Solubility Solvents (Recrystallization Candidates)

Solubility in these solvents is temperature-dependent, making them ideal for purification.

-

Esters: Ethyl Acetate (EtOAc).

-

Usage: Standard solvent for extraction and silica gel chromatography.

-

-

Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

-

Usage: Soluble at room temperature but may crystallize upon cooling or concentration.

-

-

Aromatic Hydrocarbons: Toluene, Xylene.

-

Usage: Soluble when hot; often used as a reaction solvent for cross-coupling (e.g., Suzuki/Buchwald).

-

Low Solubility / Anti-Solvents

These solvents induce precipitation and are used to crash the product out of solution.

-

Aliphatic Hydrocarbons: Pentane, Hexanes, Cyclohexane, Heptane.

-

Protocol: Add dropwise to a concentrated DCM or EtOAc solution to induce crystallization.

-

-

Water: Practically insoluble.

-

Exception: Soluble in dilute aqueous acid (e.g., 1M HCl) due to protonation of the pyridine nitrogen (formation of the pyridinium salt).

-

Part 3: Experimental Protocols

Protocol A: Quantitative Solubility Determination

Use this workflow to determine the exact saturation point for your specific batch.

Figure 1: Step-by-step decision tree for determining solubility limits and identifying recrystallization solvents.

Protocol B: Purification via Recrystallization

If the compound contains impurities (e.g., unreacted pyrrole or catalyst), use this "Solvent/Anti-Solvent" method.

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 5 mL per gram).

-

Precipitation: While maintaining heat (50°C), slowly add Hexanes dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Crystallization: Remove from heat. Let stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.

-

Collection: Filter the crystals and wash with cold Hexanes.

Part 4: Solvent Selection for Applications

| Application | Recommended Solvent | Rationale |

| NMR Spectroscopy | ||

| Suzuki Coupling | 1,4-Dioxane / Water (4:1) | The compound is soluble in Dioxane; water dissolves the inorganic base ( |

| HPLC Analysis | Acetonitrile / Water | Compatible with standard C18 reverse-phase columns. Use 0.1% Formic Acid to improve peak shape (protonates pyridine). |

| Storage (Stock) | DMSO (10-20 mM) | Stable at -20°C. Avoid storing in DCM/Chloroform for long periods due to potential halogen exchange or evaporation. |

Part 5: Safety & Handling

-

Halogenated Heterocycles: Treat 2-(3-Bromo-1H-pyrrol-1-yl)pyridine as potentially toxic. Halogenated pyrroles can be skin irritants.

-

Acid Sensitivity: The pyrrole ring is electron-rich and acid-sensitive (polymerization risk). Avoid prolonged exposure to strong mineral acids unless the pyridine nitrogen is the intended target.

-

Light Sensitivity: Bromo-pyrroles can undergo debromination or oxidation under intense light. Store in amber vials.

References

-

PubChem. (2025).[5] 2-(1H-pyrrol-1-yl)pyridine | C9H8N2.[5] National Library of Medicine. [Link]

-

Schmidtke, S. J., et al. (2004). 2-(2′-Pyridyl)pyrroles: Part I. Structure and energetics of pyridylpyrroles, their dimers, complexes and excited states. Physical Chemistry Chemical Physics, 6, 3938-3947. [Link]

-

Gros, P., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 986–993. [Link]

-

NIST. (2023). Pyrrole - Thermochemical Data. National Institute of Standards and Technology. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 74420-15-8|3-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

- 3. 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine | MDPI [mdpi.com]

- 4. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 5. 2-(1H-pyrrol-1-yl)pyridine | C9H8N2 | CID 736557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Profile: CAS 566931-82-6

The following technical guide details the sourcing, chemical profile, and quality considerations for 2-(3-Bromo-1H-pyrrol-1-yl)pyridine (CAS 566931-82-6) .

2-(3-Bromo-1H-pyrrol-1-yl)pyridine[1][2][3][4]

Executive Summary

CAS 566931-82-6, identified as 2-(3-Bromo-1H-pyrrol-1-yl)pyridine , is a specialized heteroaromatic intermediate used primarily in the synthesis of biaryl-based kinase inhibitors and pharmaceutical active ingredients (APIs).[1][2][3][4][5] Unlike common commodity chemicals, this molecule represents a "difficult-to-access" isomer . Standard electrophilic substitution on pyrroles favors the 2-position (alpha); therefore, the 3-bromo (beta) substitution pattern requires specialized synthetic control.

Key Sourcing Insight: This compound is rarely available as an "off-the-shelf" catalog item. It is typically classified as Make-to-Order (MTO) or Custom Synthesis . Researchers should anticipate lead times of 2–4 weeks and unit pricing significantly higher than its 2-bromo isomer counterpart.

Chemical Identity & Technical Specifications

Understanding the precise structure is critical for avoiding regiochemical errors during procurement.

| Attribute | Specification |

| Chemical Name | 2-(3-Bromo-1H-pyrrol-1-yl)pyridine |

| CAS Number | 566931-82-6 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Structural Feature | Pyridine ring linked to Pyrrole N; Bromine at Pyrrole C3 |

| Key Impurity | 2-(2-Bromo-1H-pyrrol-1-yl)pyridine (Regioisomer) |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |

Structural Visualization

The following diagram illustrates the specific regiochemistry (3-position bromination) that defines this CAS number's value and complexity.

Caption: Connectivity map highlighting the critical C3-bromination site on the pyrrole ring.

Synthesis & Quality Criticality (Why Price Varies)

The price of CAS 566931-82-6 is driven by the synthetic challenge of installing the bromine at the 3-position.

The Regioselectivity Challenge

-

Standard Route (Clauson-Kaas): Reaction of 2-aminopyridine with 2,5-dimethoxytetrahydrofuran yields the unbrominated 2-(1H-pyrrol-1-yl)pyridine.

-

Bromination Issue: Direct bromination (e.g., NBS) of the resulting scaffold naturally targets the 2-position (alpha) due to electronic activation.

-

Required Route: To get the 3-bromo (beta) isomer, chemists must use blocking groups or sterically demanding reagents, increasing steps and cost.

Quality Control Check: When reviewing a Certificate of Analysis (COA), you must verify 1H-NMR data specifically for the splitting pattern of the pyrrole protons to rule out the 2-bromo impurity.

Caption: Synthetic pathway showing the divergence between the common impurity and the target 3-bromo isomer.

Market Landscape: Suppliers & Price

Due to its specialized nature, this compound is not typically listed with a fixed price in public catalogs. It is traded as a Fine Chemical Intermediate .

Verified Supplier Types[6]

-

Primary Manufacturers (China/India): Synthesis labs specializing in pyridine/pyrrole chemistry.

-

Catalog Aggregators (Global): Companies like Alfa Chemistry, Guidechem, and ChemicalBook list this item but often fulfill via third-party synthesis labs.

Budgetary Price Estimates (2025/2026)

Note: Prices are estimates for research-grade purity (>97%) and subject to fluctuation.

| Quantity | Estimated Price Range (USD) | Availability Status |

| 100 mg | $150 – $300 | Custom / Inquire |

| 1 Gram | $800 – $1,500 | Custom / Inquire |

| 10 Grams | $4,000 – $6,000 | Lead Time: 3-4 Weeks |

Why "Inquire"? Suppliers do not stock this bulk due to stability concerns (potential debromination or polymerization over time). It is synthesized fresh upon order.

Recommended Sourcing Strategy

-

Search Aggregators: Use CAS 566931-82-6 on platforms like ChemicalBook or Guidechem to find active vendors [1, 2].

-

Request Specific QC: Explicitly ask for "H-NMR confirming 3-position substitution" in your RFQ (Request for Quote).

-

Target Vendors:

-

Alfa Chemistry: Known for listing specialized heterocyclic building blocks [3].

-

Guidechem: Connects with Asian manufacturers who may have stock [2].

-

Experimental Handling & Stability

As a halogenated heteroaromatic, specific precautions ensure data integrity.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as C-Br bonds can be photolabile.

-

Solubility: Dissolve in anhydrous DMSO or DMF for biological assays. Avoid protic solvents (methanol/water) for long-term stock storage to prevent hydrolysis or halogen exchange.

-

Reactivity: The bromine atom is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl or amino groups to the pyrrole ring.

References

-

PubChem. (2025). Compound Summary for Heteroaryl Bromides. (General Reference for Class Properties). Retrieved from [Link]

(Note: Specific pricing and availability are snapshots and require real-time verification with vendors.)

Sources

Strategic Utilization of 2-(1H-Pyrrol-2-yl)pyridine Architectures: A Technical Guide

Topic: Strategic Utilization of 2-(1H-Pyrrol-2-yl)pyridine Architectures Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary & Structural Significance

The 2-(1H-pyrrol-2-yl)pyridine scaffold (often abbreviated as 2-PyPyr ) represents a "privileged structure" in drug discovery and coordination chemistry. Its utility stems from its ability to function as a bidentate ligand with a specific hydrogen bond donor-acceptor (D-A) motif, mimicking the purine ring system found in ATP.

For the medicinal chemist, this scaffold offers a planar, rigid bioisostere for bi-aryl systems, capable of high-affinity interactions within kinase hinge regions. For the materials scientist, the deprotonated pyridylpyrrolide anion serves as a robust N^N chelate, facilitating the formation of phosphorescent metal complexes (e.g., Ir, Pt) used in OLED technology.

Electronic & Conformational Profile

-

Basicity & Acidity: The pyridine nitrogen (pK_a ~5.2 for conjugate acid) acts as a base/acceptor, while the pyrrole N-H (pK_a ~17.5) acts as a weak acid/donor.

-

Planarity: In the neutral state, the molecule adopts a syn-coplanar conformation favored by an intramolecular N-H···N hydrogen bond (approx. 2.6 Å). This locks the conformation, reducing the entropic penalty upon binding to protein targets.

-

Coordination: Upon deprotonation, the anionic species becomes a strong σ-donor, forming stable 5-membered chelate rings with transition metals.

Synthetic Methodologies: From Classical to State-of-the-Art

The construction of the 2-PyPyr bond is non-trivial due to the electron-rich nature of pyrrole (susceptible to oxidation) and the electron-deficient nature of pyridine (resistant to electrophilic attack).

Decision Matrix: Selecting the Right Route

| Methodology | Key Reagents | Advantages | Limitations |

| Suzuki-Miyaura (Protected) | 2-Br-Pyridine + N-Boc-pyrrole-2-boronic acid | High reliability; broad scope; commercially available blocks. | Requires deprotection step; Boronic acid instability (protodeboronation). |

| Stille Coupling | 2-Br-Pyridine + 2-(tributylstannyl)pyrrole | Neutral conditions; tolerates sensitive groups. | Toxic tin byproducts; purification difficulties. |

| C-H Activation (Direct) | Pyridine N-oxide + Pyrrole (excess) | Atom economy; no pre-functionalization of pyrrole. | Regioselectivity issues (C2 vs C3); requires excess substrate. |

| Desulfonative Coupling | PyFluor + Pyrrole Boronic Acids | Novel activation mode; uses sulfonyl fluorides. | Reagents (PyFluor) less common; moderate yields. |

Visualization: Synthetic Workflow

The following diagram outlines the strategic decision-making process for synthesizing 2-substituted pyridine pyrrole blocks.

Caption: Workflow comparing the robust Suzuki-Miyaura route (left) against the atom-economical C-H activation route (right).

Detailed Experimental Protocol

Method Selected: Suzuki-Miyaura Cross-Coupling (Protected Route). Rationale: This method is selected for its high reproducibility in drug discovery settings. The use of the N-Boc protecting group on the pyrrole boronic acid is critical to prevent protodeboronation and catalyst poisoning by the free pyrrole nitrogen.

Materials

-

Substrate A: 2-Bromopyridine (1.0 equiv)

-

Substrate B: 1-(tert-Butoxycarbonyl)pyrrole-2-boronic acid (1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

-

Base: Potassium phosphate tribasic (K3PO4) (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Charging: Add 2-Bromopyridine (500 mg, 3.16 mmol), N-Boc-pyrrole-2-boronic acid (800 mg, 3.79 mmol), and K3PO4 (2.01 g, 9.48 mmol).

-

Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge the mixture with Argon for 15 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl2 (115 mg, 0.16 mmol) quickly against a positive pressure of Argon.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The N-Boc protected intermediate is usually less polar than the starting bromide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc. Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

-

Deprotection (In-situ option): Dissolve the crude residue in DCM (10 mL). Add TFA (2 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

-

Purification: Neutralize with sat. NaHCO3. Extract with DCM. Purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes).

-

Note: The free N-H pyrrole product can streak on silica; adding 1% Et3N to the eluent can improve peak shape.

-

Medicinal Chemistry Applications

The 2-PyPyr scaffold is a classic hinge-binder in kinase inhibitor design.

Pharmacophore Mapping

In the ATP-binding pocket of kinases, the adenine ring of ATP forms two key hydrogen bonds with the hinge region backbone. The 2-PyPyr scaffold mimics this interaction:

-

Pyridine Nitrogen: Accepts a hydrogen bond from the backbone amide NH.

-

Pyrrole NH: Donates a hydrogen bond to the backbone carbonyl oxygen.

Visualization: Kinase Binding Mode

Caption: Bidentate binding mode of the 2-PyPyr scaffold within a kinase hinge region, mimicking the Adenine interaction.

Troubleshooting & Expert Tips

-

Protodeboronation: Pyrrole-2-boronic acids are notoriously unstable. If your yields are low, switch to the N-Boc or N-TIPS protected boronic acids immediately. Do not attempt to store the unprotected boronic acid.

-

Oxidation: The electron-rich pyrrole ring is sensitive to air oxidation, turning samples black over time. Store final compounds under inert atmosphere at -20°C.

-

Regioselectivity in C-H Activation: When using the Pyridine N-oxide route, C2-arylation is generally favored, but steric bulk on the pyridine ring can shift selectivity to C2' or C3.

References

-

Rueda-Espinosa, J., et al. (2023).[1] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry.[1] Link[1]

-

Flores, J. A., et al. (2011).[2] "Assessment of the Electronic Structure of 2,2′-Pyridylpyrrolides as Ligands." Inorganic Chemistry. Link

-

Ghoderao, V. B., et al. (2024).[3] "Pyridine scaffold: its diverse biological actions." International Journal of Novel Research and Development.[3] Link

-

Ye, X., et al. (2011). "Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters." Chemical Communications. Link

-

Bellina, F., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. Link

Sources

Application Notes and Protocols for the Synthesis of 2-(3-bromo-1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, two-stage protocol for the synthesis of 2-(3-bromo-1H-pyrrol-1-yl)pyridine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis leverages the robust and versatile Clauson-Kaas reaction for the initial construction of the N-aryl pyrrole core, followed by a regioselective bromination to yield the target compound. This document offers in-depth procedural details, mechanistic insights, and expert commentary to ensure successful and reproducible execution.

Introduction: The Strategic Importance of N-Aryl Pyrroles and the Clauson-Kaas Reaction

N-substituted pyrroles are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Their unique electronic properties and ability to engage in various biological interactions make them highly sought-after targets in drug discovery. The Clauson-Kaas reaction, first reported in 1952, remains a cornerstone for the synthesis of these valuable compounds.[1][4] It provides a straightforward and efficient method for constructing the pyrrole ring from a primary amine and a 2,5-dialkoxytetrahydrofuran, typically in the presence of an acid catalyst.[1][4] The reaction's broad substrate scope and amenability to various modifications, including greener and milder conditions, have cemented its place in the synthetic chemist's toolbox.[1][2][3][5]

This guide details the synthesis of 2-(3-bromo-1H-pyrrol-1-yl)pyridine, a molecule of interest for further functionalization, through a two-step sequence. First, 2-(1H-pyrrol-1-yl)pyridine is synthesized via a classic Clauson-Kaas reaction between 2-aminopyridine and 2,5-dimethoxytetrahydrofuran. Subsequently, a selective electrophilic bromination is performed to introduce a bromine atom at the C3 position of the pyrrole ring.

Part 1: Synthesis of 2-(1H-pyrrol-1-yl)pyridine via the Clauson-Kaas Reaction

Reaction Principle and Mechanism

The Clauson-Kaas reaction proceeds through an acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to the intermediate 2,5-dihydroxytetrahydrofuran, which exists in equilibrium with the ring-opened succinaldehyde. The primary amine then undergoes a double condensation with the dicarbonyl compound, followed by a cyclization and dehydration to afford the aromatic pyrrole ring.[1][3]

The choice of acid catalyst can significantly influence the reaction rate and yield. While traditional protocols often employ acetic acid, a wide range of Brønsted and Lewis acids have been successfully utilized, including p-toluenesulfonic acid (p-TsOH), scandium triflate, and various metal chlorides.[1][2] Microwave-assisted protocols have also been developed to accelerate the reaction.[6][7][8] For this synthesis, we will utilize a well-established method employing glacial acetic acid as both the catalyst and solvent, which provides good yields and is operationally simple.

Figure 1: Simplified mechanism of the Clauson-Kaas reaction.

Experimental Protocol: Clauson-Kaas Synthesis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Aminopyridine | 94.12 | 10.0 | 0.941 g |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 11.0 | 1.45 g (1.40 mL) |

| Glacial Acetic Acid | 60.05 | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (0.941 g, 10.0 mmol) and glacial acetic acid (20 mL).

-

Reagent Addition: Stir the mixture until the 2-aminopyridine is fully dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (1.40 mL, 11.0 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (50 mL).

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(1H-pyrrol-1-yl)pyridine as a solid.[9]

Part 2: Regioselective Bromination of 2-(1H-pyrrol-1-yl)pyridine

Reaction Principle and Mechanism

The pyrrole ring is an electron-rich heterocycle and is highly susceptible to electrophilic aromatic substitution.[6][10] Bromination typically occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[10] However, in N-substituted pyrroles where the C2 and C5 positions are sterically hindered or electronically deactivated, substitution can be directed to the C3 (β) position. In the case of 2-(1H-pyrrol-1-yl)pyridine, the C2 and C5 positions are adjacent to the bulky pyridine substituent, which can influence the regioselectivity of the bromination.

To achieve selective monobromination and avoid the formation of polybrominated byproducts, mild brominating agents are preferred.[10] N-Bromosuccinimide (NBS) is a widely used reagent for this purpose.[10] The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (THF).

Figure 2: Overall synthetic workflow.

Experimental Protocol: Bromination

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| 2-(1H-pyrrol-1-yl)pyridine | 144.17 | 5.0 | 0.721 g |

| N-Bromosuccinimide (NBS) | 177.98 | 5.0 | 0.890 g |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 25 mL |

| Saturated Sodium Thiosulfate Solution | - | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(1H-pyrrol-1-yl)pyridine (0.721 g, 5.0 mmol) in anhydrous tetrahydrofuran (25 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (0.890 g, 5.0 mmol) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any unreacted bromine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 2-(3-bromo-1H-pyrrol-1-yl)pyridine.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques:

-

1H NMR and 13C NMR Spectroscopy: To confirm the structure and purity of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Troubleshooting and Expert Insights

-

Clauson-Kaas Reaction:

-

Low Yield: Incomplete reaction can be addressed by extending the reflux time or by using a stronger acid catalyst like p-TsOH. Ensure the 2,5-dimethoxytetrahydrofuran is of high quality, as impurities can affect the reaction.

-

Purification Challenges: The product can sometimes be challenging to purify due to its polarity. Careful column chromatography with a shallow solvent gradient is recommended.[11]

-

-

Bromination Reaction:

-

Polybromination: The formation of di- or tri-brominated products is a common side reaction.[10] To minimize this, it is crucial to use only one equivalent of NBS and maintain a low reaction temperature. Adding the NBS slowly is also important.

-

Regioselectivity Issues: While C3 bromination is expected, some C2 bromination may occur. The product mixture can usually be separated by careful chromatography. For enhanced C3 selectivity, protection of the pyrrole nitrogen with a bulky group like triisopropylsilyl (TIPS) can be employed prior to bromination, followed by deprotection.[12]

-

Conclusion

The two-step synthesis outlined in this guide provides a reliable and scalable route to 2-(3-bromo-1H-pyrrol-1-yl)pyridine. The Clauson-Kaas reaction offers an efficient entry to the N-aryl pyrrole core, and subsequent regioselective bromination furnishes the desired halogenated product, which is a versatile intermediate for further chemical exploration in drug discovery and materials science. By carefully controlling the reaction conditions as described, researchers can achieve high yields and purity of the target compound.

References

-

Kumar, A., & Sharma, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link]

-

Patil, S. A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. [Link]

-

MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link]

-

Arkat USA, Inc. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(xiv), 181-190. [Link]

-

ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

SciSpace. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

-

Semantic Scholar. (2013). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. [Link]

-

Smith, J. G., et al. (2006). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Tetrahedron Letters, 47(6), 799-801. [Link]

-

ResearchGate. (2006). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. [Link]

-

ACS Publications. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2023). Scheme 2: A general reaction of Clauson–Kaas pyrrole synthesis and proposed mechanism. [Link]

-

PubMed. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

-

ACS Publications. (2024). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Omega. [Link]

-

Wikipedia. (2024). Pyrrole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions - Beijing Institute of Technology [pure.bit.edu.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Pyrrole - Wikipedia [en.wikipedia.org]

Topic: Regioselective Bromination of 2-(1H-pyrrol-1-yl)pyridine

An Application Guide for Researchers

This document provides a detailed guide for the regioselective bromination of 2-(1H-pyrrol-1-yl)pyridine, a crucial transformation for synthesizing intermediates in pharmaceutical and materials science research. The protocols and insights are tailored for researchers, scientists, and drug development professionals aiming for precise control over bromination outcomes.

Strategic Importance & Mechanistic Overview

The 2-(1H-pyrrol-1-yl)pyridine scaffold is a key structural motif in various biologically active molecules, including kinase inhibitors.[1][2] The ability to selectively introduce a bromine atom onto this scaffold is of paramount importance as it provides a synthetic handle for further functionalization through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

The challenge lies in the differential reactivity of the two interconnected heterocyclic rings. The pyrrole ring is an electron-rich, π-excessive system, making it highly activated towards electrophilic aromatic substitution (EAS).[3][4] Conversely, the pyridine ring is π-deficient due to the electronegative nitrogen atom, rendering it significantly less reactive towards electrophiles and generally requiring harsh conditions for substitution.[5]

Consequently, electrophilic bromination will overwhelmingly favor the pyrrole ring. The regioselectivity on the pyrrole ring itself is governed by the electronic influence of the N-linked pyridine ring. Acting as an electron-withdrawing group, the 2-pyridyl substituent deactivates the C2 and C5 positions of the pyrrole ring to some extent. However, the C5 position remains the most electron-rich and sterically accessible site for initial electrophilic attack. Further bromination typically occurs at the C3 or C4 position.

Caption: Reactivity of positions on the 2-(1H-pyrrol-1-yl)pyridine scaffold.

Selecting the Optimal Brominating Agent

The choice of brominating agent is critical for achieving high regioselectivity and avoiding side reactions.

-

N-Bromosuccinimide (NBS): This is the reagent of choice for controlled, regioselective bromination of electron-rich heterocycles like pyrroles.[6] It provides a low concentration of electrophilic bromine, minimizing the risk of polybromination. Crucially, it does not generate acidic HBr as a byproduct, which can catalyze the isomerization of the kinetic 2-bromo product to the more thermodynamically stable 3-bromo isomer.[6]

-

Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and often leads to a mixture of mono- and polybrominated products.[7][8] The HBr generated can complicate the reaction profile, making it less ideal for selective transformations.

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A solid, stable source of electrophilic bromine, DBDMH can be an effective alternative to NBS, often used in industrial settings for its high bromine content by weight.[8][9]

-

DMSO/HBr System: This system offers a mild and efficient method for the bromination of various pyrrole derivatives and other aromatic amines, presenting another viable, selective option.[10]

For the protocols below, we will focus on NBS due to its well-documented selectivity and ease of handling in a research setting.

Experimental Protocols

The following protocols are designed as self-validating systems. Successful execution should yield products with the characterization data provided in Table 1.

Caption: A generalized workflow for the bromination of 2-(1H-pyrrol-1-yl)pyridine.

Protocol 1: Regioselective Monobromination to Yield 2-(5-bromo-1H-pyrrol-1-yl)pyridine

This protocol is optimized for the kinetically favored monobromination at the C5-position of the pyrrole ring.

Materials:

-

2-(1H-pyrrol-1-yl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(1H-pyrrol-1-yl)pyridine (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add NBS (1.05 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow, portion-wise addition maintains a low concentration of the electrophile, preventing over-bromination.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted NBS or bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(5-bromo-1H-pyrrol-1-yl)pyridine.

Protocol 2: Regioselective Dibromination to Yield 2-(3,5-dibromo-1H-pyrrol-1-yl)pyridine

This protocol is adjusted to favor the formation of the dibrominated product.

Materials:

-

Same as Protocol 1, with an adjustment in the quantity of NBS.

-

N-Bromosuccinimide (NBS) (2.2 eq)

Procedure:

-

Reaction Setup: Follow step 1 from Protocol 1.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add NBS (2.2 eq) portion-wise over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction may require a longer time (4-12 hours) or gentle heating (e.g., 40 °C) to go to completion. Monitor carefully by TLC/LC-MS.

-

Work-up and Purification: Follow steps 5-8 from Protocol 1. The product will be less polar than the monobrominated species, requiring adjustment of the chromatography eluent.

Product Characterization

Verifying the regiochemistry of the product is essential. NMR spectroscopy is the primary tool for this determination. The expected shifts for the starting material and brominated products are summarized below.

Table 1: Summary of Expected Characterization Data

| Compound Name | Position of Br | Expected ¹H NMR Signals (Pyrrole Protons, in CDCl₃) |

| 2-(1H-pyrrol-1-yl)pyridine | None | ~6.3 ppm (t, H3/H4), ~7.1 ppm (t, H2/H5) |

| 2-(5-bromo-1H-pyrrol-1-yl)pyridine | C5 | ~6.3 ppm (d, H3), ~6.4 ppm (t, H4), ~7.0 ppm (d, H2) |

| 2-(3,5-dibromo-1H-pyrrol-1-yl)pyridine | C3, C5 | ~6.5 ppm (d, H4), ~7.2 ppm (d, H2) |

Note: Shifts are approximate and can vary based on solvent and concentration. Pyridine proton signals are omitted for clarity.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No Reaction / Slow Conversion | 1. Inactive NBS (may degrade over time).2. Reaction temperature is too low. | 1. Use freshly recrystallized or newly purchased NBS.2. Allow the reaction to warm to room temperature or heat gently. |

| Polybromination in Monobromination Protocol | 1. Addition of NBS was too fast.2. Molar ratio of NBS was too high. | 1. Add NBS in smaller portions over a longer period.2. Use closer to 1.0 eq of NBS (e.g., 1.02 eq). |

| Formation of Isomeric Mixture | Use of Br₂ instead of NBS, leading to HBr-catalyzed isomerization.[6] | Stick to NBS as the brominating agent for kinetic control. Ensure the reaction medium is not acidic. |

| Low Isolated Yield | 1. Product loss during aqueous work-up.2. Inefficient chromatographic separation. | 1. Perform multiple extractions (3x) with the organic solvent.2. Use a shallow gradient for column chromatography. |

References

- Bromination of Pyrrole and Pyridine. (2024). YouTube.

- Mechanism for bromination of pyrrole. (2025). Filo.

-

Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). (2018). ACS Publications. Available at: [Link]

-

Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Available at: [Link]

-

Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research. Available at: [Link]

- Bromination of pyridine derivatives. (2023). Google Patents.

-

Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. (2015). PubMed. Available at: [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Available at: [Link]

- Pyrrolopyridines. (n.d.). Wikipedia. Available at: [https://en.wikipedia.org/wiki/Pyrrolopyridine]

-

PubChem Compound Summary for CID 736557, 2-(1H-pyrrol-1-yl)pyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]

- 4. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]

- 5. diglib.tugraz.at [diglib.tugraz.at]

- 6. lookchem.com [lookchem.com]

- 7. youtube.com [youtube.com]

- 8. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Note: Modular Ligand Design Using 2-(3-bromo-1H-pyrrol-1-yl)pyridine

This Application Note is designed for researchers in organometallic chemistry and materials science (OLEDs/photocatalysis). It treats 2-(3-bromo-1H-pyrrol-1-yl)pyridine as a high-value "divergent scaffold"—a starting point for generating libraries of tunable cyclometalating ligands.

Executive Summary & Structural Logic

The molecule 2-(3-bromo-1H-pyrrol-1-yl)pyridine (hereafter 3-Br-PP ) represents a strategic intermediate in the synthesis of phosphorescent Iridium(III) and Platinum(II) complexes.

Unlike standard 2-phenylpyridine (ppy) ligands, the 3-Br-PP scaffold offers a unique "Orthogonal Functionalization" capability:

-

The Pyridine-Pyrrole Axis (N^N to C^N): The pyridine nitrogen directs metalation to the pyrrole C2 position, forming a highly stable 5-membered metallacycle.

-

The C3-Bromine Handle: Located ortho to the metalation site (C2), this handle allows for the introduction of steric bulk or electronic modifiers before complexation. This is critical for preventing self-quenching in OLEDs (by increasing steric bulk) or tuning the HOMO/LUMO gap (via conjugation).

Structural Reactivity Profile

| Site | Functionality | Reactivity Mode | Application |

| Pyridine N | Directing Group | Coordination to Metal (Ir, Pt, Pd) | Initiates C-H activation at Pyrrole C2. |

| Pyrrole C2 | C-H Bond | Cyclometalation (M-C bond formation) | Formation of the primary chromophore. |

| Pyrrole C3 | C-Br Bond | Suzuki/Stille/Sonogashira Coupling | The focus of this guide. Tuning emission color and solubility. |

Workflow Visualization

The following diagram illustrates the divergent synthesis workflow, transforming the precursor into a functionalized ligand library and subsequent metal complexes.

Figure 1: Divergent synthesis pathway. The C3-Bromine handle allows early-stage structural diversification (Suzuki) prior to the harsh conditions of Iridium cyclometalation.

Protocol 1: Ligand Diversification (Suzuki-Miyaura Coupling)

Objective: Replace the C3-Bromine with an aryl or alkyl group to tune the ligand's electronic properties. Why this method? The pyrrole-pyridine bond can be sensitive to strong nucleophiles. We utilize mild base conditions and a catalyst system (Pd(dppf)Cl₂) known for efficiency with electron-rich heteroaryl bromides [1].

Materials

-

Precursor: 2-(3-bromo-1H-pyrrol-1-yl)pyridine (1.0 eq)

-

Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) (degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon for 15 minutes.

-

Loading: Charge the flask with 3-Br-PP (1.0 mmol, 223 mg), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

-

Solvation: Add degassed DME (10 mL). Stir until solids are dispersed.

-

Activation: Add the K₂CO₃ solution (1.5 mL) via syringe. The biphasic mixture will turn dark orange/brown.

-

Reaction:

-

Thermal: Heat to 85°C for 12 hours under Argon.

-

Microwave (Preferred): Heat to 100°C for 45 minutes.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (SiO₂).

-

Eluent: Hexanes:EtOAc (Gradient 9:1 to 4:1).

-

Target: The 3-substituted product usually elutes after any remaining de-brominated byproduct.

-

Critical QC Check:

-

¹H NMR: Look for the disappearance of the pyrrole C3 proton signal (if distinguishable) and the appearance of the new aryl signals.

-

Mass Spec: Confirm the loss of the Br isotope pattern (1:1 doublet) and appearance of the [M+H]⁺ peak corresponding to the coupled product.

Protocol 2: Cyclometalation (Synthesis of Ir(III) Dimers)

Objective: Coordinate the functionalized ligand to Iridium. Mechanism: The pyridine nitrogen coordinates first, bringing the Iridium close to the pyrrole C2-H bond, facilitating electrophilic C-H activation [2].

Materials

-

Ligand: 3-Aryl-1-(pyridin-2-yl)-1H-pyrrole (Synthesized in Protocol 1) (2.2 eq)

-

Metal Source: IrCl₃[2]·xH₂O (1.0 eq)

-

Solvent: 2-Ethoxyethanol / Water (3:1 ratio)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve IrCl₃·xH₂O (1.0 mmol) and the Ligand (2.2 mmol) in a mixture of 2-ethoxyethanol (15 mL) and DI water (5 mL).

-

Deoxygenation: Bubble Nitrogen through the yellow solution for 20 minutes.

-

Reflux: Heat the mixture to 110°C (bath temperature) for 18–24 hours.

-

Observation: The solution will darken, and a precipitate (the chloro-bridged dimer) will form.

-

-

Isolation: Cool to room temperature. Add water (20 mL) to force further precipitation.

-

Filtration: Collect the solid by vacuum filtration. Wash copiously with water (to remove unreacted IrCl₃) and then with cold methanol (to remove excess ligand).

-

Drying: Dry the solid in a vacuum oven at 60°C.

-

Yield: Typically 60–80%. The product is the dimer: [Ir(L)₂Cl]₂.

-

Troubleshooting & Scientific Nuance

Regioselectivity Risks (The "De-bromination" Trap)

When performing Suzuki couplings on halo-pyrroles, protodehalogenation (replacement of Br with H) is a common side reaction if the catalyst load is too low or the boronic acid is wet.

-

Solution: Use anhydrous solvents and fresh catalyst. If de-bromination occurs, switch to Pd(PPh₃)₄ and Toluene/Ethanol/Water systems.

Steric Clash at C3

If the group installed at C3 is extremely bulky (e.g., mesityl), the subsequent cyclometalation (Protocol 2) may be kinetically inhibited because the C3 group sits ortho to the C2-Ir bond.

-

Mitigation: For very bulky ligands, increase the reaction temperature of Protocol 2 to 130°C using glycerol or diglyme as the solvent.

NMR Interpretation Guide

| Signal | Chemical Shift (approx) | Diagnostic Value |

| Pyrrole C2-H | 6.8 - 7.2 ppm | Present in Precursor; Absent in Ir-Complex (Confirmed C-H activation). |

| Pyridine H6 | 8.4 - 8.6 ppm | Shifts upfield (~0.5 ppm) upon coordination to Metal. |

| C3-Substituent | Variable | Verifies success of Suzuki coupling. |

References

-

Suzuki Coupling of Pyrrole Derivatives: Matyugina, E. S., et al. "Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling."[3] Mendeleev Communications, 2017.

- Ir(III) Cyclometalation Mechanisms: Yong-Joo, K., et al. "Synthesis and photophysics of iridium(iii) complexes with 2-(1H-pyrrol-1-yl)pyridine ligands." Dalton Transactions, 2015. Note: Describes the fundamental reactivity of the pyrrole-pyridine backbone.

-

General Protocol for N-Heterocycle Arylation: Bellina, F., & Rossi, R. "Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions." Tetrahedron, 2006.

-

Application in OLEDs (Analogous Structures): Baranoff, E., & Curchod, B. F. E. "FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence." Dalton Transactions, 2015.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines | MDPI [mdpi.com]

- 3. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

C-H activation protocols for N-(2-pyridyl)pyrrole derivatives

Application Note: C-H Activation Protocols for -(2-pyridyl)pyrrole Derivatives

Introduction & Strategic Rationale

Pyrroles are ubiquitous pharmacophores, yet their functionalization is often plagued by regioselectivity issues. Electrophilic aromatic substitution (SEAr) typically favors the C2/C5 positions but lacks discrimination between mono- and di-substitution. Furthermore,

The

-

Protecting Group: Blocks the acidic N-H bond (

), preventing oligomerization. -

Directing Group (DG): The pyridyl nitrogen (

) acts as a robust Lewis base, coordinating to transition metals (Pd, Ni, Ru). This coordination forms a thermodynamically stable 5-membered metallacycle intermediate, positioning the catalyst exclusively at the proximal C2 position.

Key Advantage: Unlike monodentate directing groups (e.g., esters), the bidentate nature of the

Mechanistic Principles

The reaction proceeds via a Chelation-Assisted C-H Activation pathway. The mechanism differs slightly between metal systems but generally follows the "Base-Assisted Internal Electrophilic Substitution" (BIES) or Concerted Metalation-Deprotonation (CMD) models.

Figure 1: Catalytic Cycle for Pd(II)-Catalyzed C2-Arylation

Caption: The pyridyl nitrogen directs the metal (Pd/Ni) to the C2 position via a 5-membered metallacycle. The CMD step is often rate-determining.

Experimental Protocols

Protocol A: Nickel-Catalyzed C2-Alkylation with Unactivated Alkyl Chlorides

Best for: Installing alkyl chains (primary/secondary) using inexpensive electrophiles.

Rationale: Nickel allows the use of alkyl chlorides (cheaper/more stable than iodides) and avoids

Materials:

-

Substrate:

-(2-pyridyl)pyrrole (1.0 equiv) -

Electrophile: Alkyl Chloride (2.0 equiv)

-

Catalyst: (thf)

NiBr -

Ligand: 2,2'-Bipyridine (bpy) (5 mol%)

-

Base: LiHMDS (2.0 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with (thf)

NiBr -

Reactant Addition: Add

-(2-pyridyl)pyrrole (1.0 equiv) and the alkyl chloride (2.0 equiv) to the vial. -

Base Addition: Add LiHMDS (2.0 equiv) slowly. Note: LiHMDS acts as a strong base to facilitate the deprotonation/metalation step.

-

Reaction: Seal the vial and heat to 60°C for 16 hours.

-

Workup: Cool to room temperature. Quench with saturated NH

Cl solution. Extract with EtOAc (3x). Dry combined organics over Na -

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Results: Mono-alkylation at C2. Yields typically 60-85%.

Protocol B: Palladium-Catalyzed Oxidative C2-Acylation

Best for: Synthesizing pyrrolyl ketones (C2-COR) using aldehydes.

Rationale: This protocol uses an oxidative radical pathway or a Pd(II)/Pd(IV) cycle where the aldehyde hydrogen is replaced. TBHP serves as the external oxidant.

Materials:

-

Substrate:

-(2-pyridyl)pyrrole (1.0 equiv) -

Reagent: Aldehyde (2.0 equiv)

-

Catalyst: Pd(OAc)

(5-10 mol%)[1] -

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% in water) (2.0 equiv)

-

Solvent: Chlorobenzene or Toluene

Step-by-Step Methodology:

-

Preparation: In a screw-cap tube, dissolve

-(2-pyridyl)pyrrole (0.2 mmol) in Chlorobenzene (2.0 mL). -

Catalyst Loading: Add Pd(OAc)

(5 mol%).[1] -

Oxidant Addition: Add the aldehyde (2.0 equiv) followed by TBHP (2.0 equiv). Safety: Peroxides are potentially explosive; use a blast shield.

-

Heating: Seal the tube and heat to 100°C for 12–24 hours.

-

Workup: Filter the reaction mixture through a Celite pad to remove Pd black. Wash the pad with CH

Cl -

Purification: Evaporate solvents and purify via column chromatography.

Troubleshooting: If di-acylation (C2 and C5) is observed, reduce the aldehyde equivalents to 1.1 and lower temperature to 80°C.

Protocol C: Removal of the Directing Group

Crucial Step: The pyridyl group is often a means to an end. Removal restores the free N-H pyrrole.

Method: Methylation followed by hydrolysis/nucleophilic displacement.

-

Methylation: Treat the 2-substituted-

-(2-pyridyl)pyrrole with MeOTf (1.1 equiv) in CH -

Hydrolysis: Treat the resulting pyridinium salt with NaOH (2M) in MeOH/H

O or use EtONa in EtOH under reflux. -

Result: The pyridine ring is cleaved, yielding the free N-H pyrrole.

Data Summary & Optimization Table

| Variable | Standard Condition | Optimization Tip | Effect |

| Solvent | Toluene / Xylene | Switch to 1,4-Dioxane | Increases solubility for polar substrates; may slow rate. |

| Base | LiHMDS (for Ni) | K | LiHMDS is critical for Ni-alkylation; Carbonates for Pd-arylation. |

| Temp | 60°C (Ni) / 100°C (Pd) | +/- 20°C | Higher temp promotes di-substitution (C2 & C5). |

| DG | Pyrimidyl is often easier to remove but may coordinate less strongly. |

References

-

Nickel-Catalyzed C-H Alkylation: Punna, N. et al. "Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway." Chemical Science, 2019, 10 , 8906. Link

-

Directing Group Strategy: Gandeepan, P. et al. "Transient Directing Groups for C–H Activation." Chemical Reviews, 2019, 119 , 2192. Link

-

Pd-Catalyzed Acylation: Li, M. et al. "Palladium-Catalyzed C-H Acylation of (Hetero)arenes." Molecules, 2020, 25 , 3269. Link

-

General Pyrrole Activation: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews, 2011, 111 , 1315. Link

Application Notes and Protocols for the Preparation of 3-Substituted Pyrroles from 2-(3-bromo-1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed methodologies for the synthesis of diverse 3-substituted pyrroles utilizing 2-(3-bromo-1H-pyrrol-1-yl)pyridine as a versatile starting material. The protocols herein are designed to be robust and adaptable, enabling the generation of a wide array of functionalized pyrrole derivatives, which are key structural motifs in medicinal chemistry and materials science. This document emphasizes the underlying chemical principles and provides practical, field-proven insights to ensure successful implementation in a research and development setting.

Introduction: The Significance of 3-Substituted Pyrroles and the Strategic Utility of 2-(3-bromo-1H-pyrrol-1-yl)pyridine

The pyrrole nucleus is a privileged scaffold in a vast number of biologically active natural products and pharmaceutical agents. Functionalization at the C-3 position, in particular, allows for the introduction of diverse substituents that can significantly modulate the pharmacological and physicochemical properties of the parent molecule. The starting material, 2-(3-bromo-1H-pyrrol-1-yl)pyridine, is a strategic building block for accessing this chemical space. The pyridine moiety can influence the electronic properties of the pyrrole ring and offers an additional site for modification or interaction with biological targets. The bromine atom at the 3-position serves as a versatile handle for a variety of powerful cross-coupling and functionalization reactions.

This guide details four key synthetic strategies for the derivatization of 2-(3-bromo-1H-pyrrol-1-yl)pyridine: